![molecular formula C40H46N4O2 B091921 4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)- CAS No. 15234-97-6](/img/structure/B91921.png)
4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)-
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Overview
Description
4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)-, commonly known as BDA, is a synthetic organic compound used in scientific research. It is a derivative of bisbenzamide and is a highly selective DNA-binding agent. BDA has been used in various research studies due to its unique properties and potential applications.
Mechanism of Action
BDA binds to DNA through intercalation, which involves the insertion of the molecule between the base pairs of the DNA double helix. This binding results in a change in the DNA structure, which can affect DNA replication, transcription, and repair. BDA has also been shown to induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication. BDA has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA supercoiling. Additionally, BDA has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
BDA has several advantages for use in lab experiments. It is highly selective for DNA and has a high binding affinity. BDA is also stable and can be easily synthesized in large quantities. However, BDA has some limitations, including its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the use of BDA in scientific research. One potential application is in the development of new cancer therapies. BDA has been shown to induce apoptosis in cancer cells and could be used as a potential drug candidate. Additionally, BDA could be used in the development of new diagnostic tools for DNA-related diseases. Further research is needed to fully understand the potential applications of BDA in scientific research.
Synthesis Methods
The synthesis of BDA involves the reaction of 4,4'-biphenyldicarboxylic acid with 1-methyl-4-phenyl-4-piperidinol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields BDA as a white solid with a high yield.
Scientific Research Applications
BDA has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study DNA structure and dynamics. BDA has also been used in the study of DNA replication, transcription, and repair. Additionally, BDA has been used in the development of new drugs for the treatment of cancer and other diseases.
properties
CAS RN |
15234-97-6 |
---|---|
Product Name |
4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)- |
Molecular Formula |
C40H46N4O2 |
Molecular Weight |
614.8 g/mol |
IUPAC Name |
N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-4-[4-[(1-methyl-4-phenylpiperidin-4-yl)methylcarbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C40H46N4O2/c1-43-25-21-39(22-26-43,35-9-5-3-6-10-35)29-41-37(45)33-17-13-31(14-18-33)32-15-19-34(20-16-32)38(46)42-30-40(23-27-44(2)28-24-40)36-11-7-4-8-12-36/h3-20H,21-30H2,1-2H3,(H,41,45)(H,42,46) |
InChI Key |
IHHURAIVCRJWJF-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NCC4(CCN(CC4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CN1CCC(CC1)(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NCC4(CCN(CC4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Other CAS RN |
15234-97-6 |
synonyms |
4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)- |
Origin of Product |
United States |
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